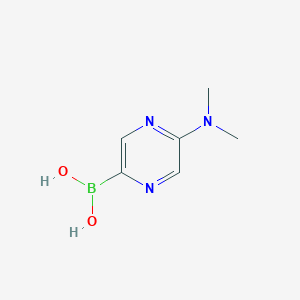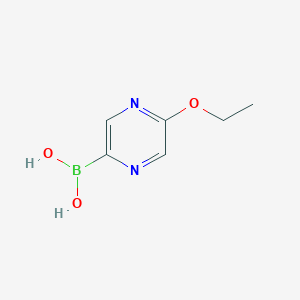
5-(Dimethylamino)pyrazine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)pyrazine-2-boronic acid (DMAPB) is a boronic acid derivative of 5-(dimethylamino)pyrazine, and is a versatile reagent used in a variety of scientific applications. DMAPB is a colorless, water-soluble, and highly reactive compound, and is often used as a catalyst in organic synthesis. DMAPB is a relatively new compound, and its applications are rapidly becoming more diverse.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)pyrazine-2-boronic acid is not fully understood. However, it is believed that the boronic acid moiety of this compound acts as a Lewis acid, which facilitates the formation of covalent bonds with other molecules. The dimethylamino group of this compound is believed to act as a nucleophile, which helps to facilitate the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some antioxidant properties, as it has been shown to scavenge free radicals and reduce oxidative stress. In addition, this compound has been shown to have some anti-inflammatory effects, and may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Dimethylamino)pyrazine-2-boronic acid in lab experiments include its high reactivity, its water solubility, and its low cost. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of this compound is its toxicity, and it should be handled with caution in the laboratory.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(Dimethylamino)pyrazine-2-boronic acid. One potential direction is the use of this compound in the synthesis of new compounds, such as polymers and dyes. Additionally, this compound could be further studied for its biological effects, such as its antioxidant and anti-inflammatory properties. Finally, this compound could be used in the development of new catalysts for organic synthesis.
Synthesemethoden
5-(Dimethylamino)pyrazine-2-boronic acid can be synthesized in two steps. The first step involves the reaction of 5-(dimethylamino)pyrazine with boronic acid in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature and is complete within a few hours. The second step involves the purification of the product by recrystallization from a mixture of water and ethanol. The product is a white crystalline powder with a melting point of about 100°C.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)pyrazine-2-boronic acid is a versatile reagent that is used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination complexes, and as a reagent in the synthesis of other compounds. This compound has also been used in the synthesis of polymers, in the synthesis of biologically active compounds, and in the synthesis of fluorescent dyes.
Eigenschaften
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2/c1-10(2)6-4-8-5(3-9-6)7(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURTZRKGFNFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

